Leukotriene B3

Beschreibung

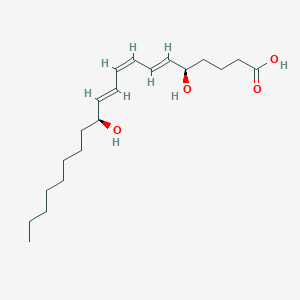

RN given refers to (R-(R*,S*-(E,Z,E)))-isomer; structure given in first source

Eigenschaften

IUPAC Name |

(5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7-,14-10+,15-11+/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTXCORNXNELNU-BOIFFFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](/C=C/C=C\C=C\[C@@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88099-35-8 | |

| Record name | Leukotriene B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088099358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene B3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of Leukotriene B3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a key chemical synthesis pathway for Leukotriene B3 (LTB3), a significant bioactive lipid involved in inflammatory responses. The synthesis is based on the highly stereocontrolled total synthesis methodology developed by Kobayashi et al., providing a robust framework for researchers in medicinal chemistry and drug development. This document outlines the strategic disconnection of the target molecule into key fragments, details the experimental protocols for their synthesis and coupling, and provides available quantitative data for the key reaction steps.

Introduction

This compound is a member of the leukotriene family, a class of inflammatory mediators derived from the enzymatic oxidation of polyunsaturated fatty acids. Specifically, LTB3 is biosynthesized from eicosapentaenoic acid (EPA). Its chemical structure, featuring a conjugated triene system and two stereogenic hydroxyl groups, presents a formidable challenge for synthetic organic chemists. The stereocontrolled synthesis of LTB3 is crucial for obtaining enantiomerically pure material for biological studies and as a standard for analytical purposes. The synthetic strategy presented here involves a convergent approach, where two main fragments of the molecule are synthesized independently and then coupled to form the carbon skeleton of LTB3.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound can be conceptually broken down into two key fragments, a C1-C10 unit and a C11-C20 unit. The pivotal step in assembling the full carbon backbone is a Wittig reaction, a powerful and widely used method for the formation of carbon-carbon double bonds.

Caption: Retrosynthetic analysis of this compound.

This convergent strategy allows for the independent and efficient synthesis of the two main building blocks, maximizing the overall yield and allowing for the late-stage introduction of the sensitive conjugated triene system.

Synthesis of the C1-C10 Aldehyde Fragment

The synthesis of the C1-C10 aldehyde fragment commences from a known chiral starting material, such as (R)-γ-hydroxymethyl-γ-butyrolactone, to establish the correct stereochemistry at the C5 position of the final LTB3 molecule. The synthetic sequence involves a series of standard organic transformations to elaborate the carbon chain and introduce the required functional groups.

Caption: Synthetic workflow for the C1-C10 aldehyde fragment.

Experimental Protocol: Representative Step - Oxidation of a Primary Alcohol to an Aldehyde

A solution of the primary alcohol (1 equivalent) in dichloromethane (DCM, 0.1 M) is added to a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and celite in DCM at room temperature. The reaction mixture is stirred for 2 hours, after which it is filtered through a pad of silica gel, eluting with diethyl ether. The solvent is removed under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.

Synthesis of the C11-C20 Phosphonium Salt Fragment

The C11-C20 fragment is typically synthesized from achiral precursors, with the stereochemistry at C12 being introduced through a stereoselective reduction step. The synthesis culminates in the formation of a phosphonium salt, the precursor to the ylide required for the Wittig reaction.

Caption: Synthetic workflow for the C11-C20 phosphonium salt.

Experimental Protocol: Representative Step - Formation of the Phosphonium Salt

To a solution of the corresponding alkyl halide (1 equivalent) in acetonitrile (0.2 M) is added triphenylphosphine (1.1 equivalents). The mixture is heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude solid is triturated with diethyl ether to afford the desired phosphonium salt as a white solid, which is then collected by filtration and dried under vacuum.

Assembly of the this compound Backbone via Wittig Reaction

The coupling of the C1-C10 aldehyde and the C11-C20 phosphonium ylide is the key carbon-carbon bond-forming reaction in this synthesis. The phosphonium salt is deprotonated with a strong base, such as n-butyllithium, to generate the reactive ylide in situ, which then reacts with the aldehyde to form the alkene.

Experimental Protocol: Wittig Reaction and Final Steps

To a suspension of the C11-C20 phosphonium salt (1.1 equivalents) in dry tetrahydrofuran (THF, 0.1 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. The resulting deep red solution is stirred at -78 °C for 30 minutes, followed by the dropwise addition of a solution of the C1-C10 aldehyde (1 equivalent) in dry THF. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then subjected to deprotection steps (e.g., removal of silyl ethers with tetrabutylammonium fluoride) and saponification of the methyl ester to yield this compound.

Purification and Characterization

The final product, this compound, is purified by a combination of column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to ensure high purity. The structure and stereochemistry of the synthetic LTB3 and its intermediates are confirmed by various spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a crucial technique for the final purification of LTB3. A C18 column is typically used with a mobile phase consisting of a mixture of methanol, water, and a small amount of acetic acid to ensure good peak shape and resolution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the synthetic intermediates and the final product. The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) data provide detailed information about the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of this compound, based on the work of Kobayashi et al. and similar synthetic approaches. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Yield (%) |

| Oxidation of Primary Alcohol to Aldehyde | C1-C10 Primary Alcohol, PCC | C1-C10 Aldehyde | ~85-95 |

| Formation of Phosphonium Salt | C11-C20 Alkyl Halide, Triphenylphosphine | C11-C20 Phosphonium Salt | >90 |

| Wittig Reaction | C1-C10 Aldehyde, C11-C20 Phosphonium Ylide | Protected LTB3 Methyl Ester | ~60-75 |

| Deprotection and Saponification | Protected LTB3 Methyl Ester | This compound | ~70-85 |

Conclusion

This technical guide provides a comprehensive overview of a key stereocontrolled total synthesis of this compound. By detailing the retrosynthetic strategy, the synthesis of key fragments, and the crucial Wittig coupling reaction, this document serves as a valuable resource for researchers engaged in the synthesis of complex bioactive lipids. The provided experimental protocols and quantitative data offer a practical starting point for the laboratory synthesis of LTB3, enabling further investigation into its biological role and potential as a therapeutic target.

A Technical Guide to the Biosynthesis of 3- and 4-Series Leukotrienes

Audience: Researchers, scientists, and drug development professionals.

Preamble: This technical guide details the biosynthetic pathways of dihydroxy leukotrienes. It is critical to note a key distinction in their precursors: Leukotriene B4 (LTB4) is synthesized from the omega-6 fatty acid, arachidonic acid (AA). In contrast, Leukotriene B3 (LTB3) is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA). While the enzymatic steps are analogous, the substrates and the resulting products are distinct. This guide will first elucidate the well-characterized pathway originating from arachidonic acid to LTB4, followed by the corresponding pathway from eicosapentaenoic acid to LTB3.

Part 1: The Leukotriene B4 (LTB4) Biosynthetic Pathway from Arachidonic Acid

The synthesis of LTB4 is a multi-step enzymatic process initiated in response to inflammatory or immunological stimuli.[1] It primarily occurs in myeloid cells such as neutrophils, monocytes, macrophages, and mast cells.[1][2] The pathway involves the liberation of arachidonic acid from membrane phospholipids and its subsequent conversion through the 5-lipoxygenase (5-LOX) pathway.

Step 1: Liberation of Arachidonic Acid

Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2α) is activated and translocates to the nuclear and perinuclear membranes.[3][4] There, it hydrolyzes membrane phospholipids, releasing free arachidonic acid into the cytosol.[3][5]

Step 2: Formation of 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE)

The free arachidonic acid is presented to the enzyme 5-lipoxygenase (5-LOX) by the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein.[4][5][6] 5-LOX, a non-heme iron-containing enzyme, then catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid at the C-5 position.[2][7] This initial reaction involves the abstraction of a hydrogen atom from C-7, followed by the addition of oxygen to form the unstable intermediate, 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HPETE).[3][4][8]

Step 3: Dehydration to Leukotriene A4 (LTA4)

The same 5-LOX enzyme subsequently catalyzes the dehydration of 5-HPETE.[3][4] This second step involves the removal of a hydrogen atom from C-10, leading to the formation of an unstable epoxide, Leukotriene A4 (LTA4).[3][4] LTA4 is a pivotal intermediate, standing at a branch point in the leukotriene biosynthetic pathway.[5]

Step 4: Hydrolysis to Leukotriene B4 (LTB4)

The final step in LTB4 synthesis is the enzymatic hydrolysis of LTA4. This reaction is catalyzed by the cytosolic enzyme Leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme.[4][9][10][11] LTA4H stereoselectively adds a water molecule to the epoxide of LTA4, yielding the dihydroxy fatty acid, Leukotriene B4 (5S,12R-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid).[10][11][12] LTB4 is a potent pro-inflammatory mediator and a powerful chemoattractant for neutrophils.[1][13]

Visualization of the LTB4 Pathway

Caption: Biosynthetic pathway of LTB4 from Arachidonic Acid.

Part 2: The this compound (LTB3) Biosynthetic Pathway from Eicosapentaenoic Acid

The synthesis of LTB3 follows an identical enzymatic cascade to that of LTB4, but it utilizes the omega-3 fatty acid eicosapentaenoic acid (EPA) as the initial substrate. EPA is structurally similar to arachidonic acid but contains an additional double bond. The enzymes of the 5-LOX pathway can act on EPA, although often with different efficiencies compared to AA.[14]

-

Liberation of Eicosapentaenoic Acid: Similar to AA, EPA is released from membrane phospholipids by the action of phospholipases like cPLA2α.

-

Formation of 5-Hydroperoxyeicosapentaenoic Acid (5-HPEPE): 5-LOX oxygenates EPA to form 5-HPEPE.

-

Dehydration to Leukotriene A5 (LTA5): 5-LOX then converts 5-HPEPE into the epoxide intermediate LTA5. Note the nomenclature change from "A4" to "A5" reflects the five double bonds in the parent fatty acid.

-

Hydrolysis to Leukotriene B5 (LTB5): LTA4 hydrolase catalyzes the hydrolysis of LTA5 to form LTB5.[15] LTB5 is considered to be significantly less potent as a chemoattractant and inflammatory agent compared to LTB4.[14][15]

Visualization of the LTB5 Pathway

Note: The user requested the LTB3 pathway. However, the 5-series leukotrienes, derived from EPA, are designated LTA5, LTB5, LTC5, etc. LTB3 is a less common designation and is not the primary product of this pathway. This guide details the scientifically established LTB5 pathway from EPA.

References

- 1. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. biosciencepharma.com [biosciencepharma.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gosset.ai [gosset.ai]

- 8. probiologists.com [probiologists.com]

- 9. Capturing LTA4 hydrolase in action: Insights to the chemistry and dynamics of chemotactic LTB4 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 12. atsjournals.org [atsjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The effect of eicosapentaenoic acid on leukotriene B production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Lipoxygenase in the Synthesis of Leukotriene B3: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leukotrienes (LTs) are potent lipid mediators critically involved in inflammatory and immune responses. While the synthesis and pro-inflammatory actions of the 4-series leukotrienes derived from arachidonic acid (AA) are well-documented, the pathway originating from the omega-3 fatty acid, eicosapentaenoic acid (EPA), is of growing interest due to its distinct biological implications. This technical guide provides an in-depth examination of the pivotal role of 5-lipoxygenase (5-LOX) in the synthesis of Leukotriene B3 (LTB3), also known as Leukotriene B5 (LTB5). We will detail the biochemical cascade, present comparative kinetic data, outline key experimental protocols for its study, and provide visual representations of the core pathways and workflows.

The Biochemical Pathway of LTB3 Synthesis

The synthesis of LTB3 is initiated by the liberation of EPA (20:5, n-3) from the phospholipid pool of the nuclear membrane, a process often triggered by cellular stimuli that activate phospholipase A2. Once available, EPA serves as a substrate for the enzymatic machinery of the 5-lipoxygenase pathway. 5-LOX is the key enzyme that catalyzes the first two steps in this cascade.[1]

The process unfolds as follows:

-

Oxygenation of EPA: In the presence of the 5-Lipoxygenase-Activating Protein (FLAP), which presents the fatty acid substrate to the enzyme, 5-LOX first catalyzes the stereospecific insertion of molecular oxygen into EPA at the C-5 position.[2] This reaction forms the unstable hydroperoxy intermediate, 5-hydroperoxyeicosapentaenoic acid (5-HPEPE).

-

Dehydration to LTA3: 5-LOX then acts on 5-HPEPE, catalyzing a dehydration reaction to form the unstable epoxide, Leukotriene A3 (LTA3).

-

Hydrolysis to LTB3: The final step is the enzymatic hydrolysis of LTA3. The enzyme Leukotriene A4 hydrolase (LTA4H) acts on LTA3, converting it into the dihydroxylated and biologically active product, this compound (5,12-dihydroxy-eicosapentaenoic acid).[3] It is important to note that while LTA4H efficiently converts LTA4 to LTB4, its activity on LTA3 is comparatively weaker, making LTA3 a poor substrate for the enzyme.[3][4]

The overall signaling pathway is depicted in the diagram below.

Quantitative Data: 5-LOX Substrate Comparison

Eicosapentaenoic acid (EPA) acts as a competitive substrate for 5-LOX against the more common omega-6 fatty acid, arachidonic acid (AA).[3] This competition is a key factor in the anti-inflammatory effects attributed to omega-3 fatty acid supplementation, as it can lead to a reduced production of the highly pro-inflammatory LTB4 in favor of the less potent LTB3.[5] In vitro studies have shown that LTB3 is at least 30 times less active than LTB4 in inducing neutrophil aggregation, chemokinesis, and lysosomal enzyme release.[6]

| Parameter | Substrate: Arachidonic Acid (AA) | Substrate: Eicosapentaenoic Acid (EPA) | Reference |

| General Activity | Primary endogenous substrate for LTB4 synthesis. | Competitive substrate, leads to LTB3 (LTB5) synthesis.[3] | [3] |

| Vmax | 25.76 µmol·min⁻¹·mg⁻¹ | Data not available for direct comparison. EPA is a good substrate for lipoxygenase enzymes.[7] | [7][8] |

| Km | ~0.07 molar fraction (in mixed micelles) | Data not available for direct comparison. | [8] |

| Biological Potency of Product | LTB4 is a potent chemoattractant and inflammatory mediator. | LTB3 (LTB5) is significantly less potent (at least 30-fold) than LTB4.[6] | [6] |

Note: The kinetic values for AA were determined under specific interfacial micelle conditions and may vary. A direct side-by-side kinetic comparison for EPA under identical conditions is not currently available in the literature.

Experimental Protocols

In Vitro 5-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol outlines a common method for determining 5-LOX activity by monitoring the formation of hydroperoxy fatty acids, which exhibit a characteristic absorbance at 234 nm.

1. Materials and Reagents:

-

Purified human recombinant 5-LOX

-

Eicosapentaenoic Acid (EPA) substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl₂ and 2 mM EDTA

-

Enzyme Dilution Buffer: 0.1 M Borate buffer, pH 9.0

-

UV/Vis Spectrophotometer and quartz cuvettes

2. Procedure:

-

Prepare Substrate Solution: Prepare a stock solution of EPA in ethanol. For the assay, create a working solution of EPA (e.g., 100 µM) in the Assay Buffer.

-

Prepare Enzyme: Dilute the purified 5-LOX to a working concentration (e.g., 10-50 U/mL) in the cold Enzyme Dilution Buffer immediately before use.

-

Assay Mixture: In a 1 mL quartz cuvette, add 980 µL of the EPA working solution.

-

Initiate Reaction: Start the reaction by adding 20 µL of the diluted 5-LOX enzyme to the cuvette. Mix immediately by gentle inversion.

-

Spectrophotometric Reading: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C. Record readings every 15-30 seconds.

-

Data Analysis: Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve. Enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxide product. One unit of activity is typically defined as the amount of enzyme that forms 1.0 µmol of product per minute.

Quantification of LTB3 by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a framework for the extraction and quantification of LTB3 from a biological sample, such as stimulated neutrophils.

1. Materials and Reagents:

-

Cell sample (e.g., human polymorphonuclear neutrophils, PMNs)

-

Calcium Ionophore (e.g., A23187)

-

EPA

-

Methanol, Tetrahydrofuran, Acetic Acid (all HPLC grade)

-

Ammonium Hydroxide

-

Internal Standard (e.g., Prostaglandin B2, PGB2)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

RP-HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and UV detector

2. Procedure:

-

Cell Stimulation: Resuspend isolated PMNs in a suitable buffer. Prime the cells with EPA (e.g., 5-10 µg/mL) for 5-10 minutes at 37°C. Stimulate LTB3 production by adding a calcium ionophore (e.g., A23187, 5 µM) and incubate for 10-15 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding two volumes of cold methanol. Add the internal standard (PGB2). Centrifuge to pellet cell debris. Acidify the supernatant to ~pH 3.5 with acetic acid.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the acidified sample onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the leukotrienes with methanol.

-

Sample Preparation for HPLC: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the HPLC mobile phase.

-

RP-HPLC Analysis:

-

Mobile Phase: A common mobile phase is a mixture of tetrahydrofuran, methanol, water, and acetic acid (e.g., 25:30:45:0.1, v/v/v/v), with the pH adjusted to ~5.5 with ammonium hydroxide.

-

Flow Rate: 0.9 - 1.0 mL/min.

-

Detection: Monitor the column effluent with a UV detector set to 280 nm, the characteristic absorbance wavelength for the conjugated triene structure of leukotrienes.

-

Quantification: Identify the LTB3 peak based on its retention time relative to a pure standard. Quantify the amount of LTB3 by comparing its peak area to that of the internal standard (PGB2) and referencing a standard curve.

-

Conclusion and Future Directions

5-Lipoxygenase is the indispensable gateway enzyme for the synthesis of LTB3 from eicosapentaenoic acid. Its dual function of oxygenation and dehydration initiates a cascade that produces lipid mediators with significantly attenuated inflammatory properties compared to their arachidonic acid-derived counterparts. Understanding the competitive kinetics between EPA and AA for 5-LOX is crucial for the development of nutritional and pharmacological strategies aimed at modulating inflammatory diseases. Future research should focus on obtaining precise, parallel kinetic data for 5-LOX with both substrates to better model their interaction. Furthermore, elucidating the regulatory mechanisms that may favor the processing of one fatty acid over the other within the cellular environment will provide deeper insights for therapeutic intervention.

References

- 1. scispace.com [scispace.com]

- 2. atsjournals.org [atsjournals.org]

- 3. atsjournals.org [atsjournals.org]

- 4. Comparison of the effect of lipoxygenase metabolites of arachidonic acid and eicosapentaenoic acid on human natural killer cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to the Transcellular Biosynthesis of Leukotriene B3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the transcellular biosynthesis of Leukotriene B3 (LTB3), a lipid mediator involved in inflammatory responses. The document details the enzymatic pathways, cellular interactions, and key quantitative data. It also includes detailed experimental protocols for studying this process and visualizations of the core pathways and workflows.

Introduction to this compound and Transcellular Biosynthesis

Leukotrienes are potent inflammatory mediators derived from the metabolism of polyunsaturated fatty acids. While the 4-series leukotrienes, such as Leukotriene B4 (LTB4), derived from arachidonic acid, are well-characterized, the 3-series leukotrienes, including LTB3, which originate from 5,8,11-eicosatrienoic acid (mead acid), are less studied but also possess pro-inflammatory properties.

Transcellular biosynthesis is a crucial mechanism in the production of leukotrienes, where an intermediate synthesized in one cell is transferred to and metabolized by a second cell. This process allows for the generation of potent inflammatory mediators at sites of inflammation, even by cells that lack the complete enzymatic machinery for their synthesis. This guide will focus on the collaborative cellular interactions and enzymatic steps that lead to the formation of LTB3.

The Biosynthetic Pathway of this compound

The synthesis of LTB3 is a multi-step process involving the coordinated action of enzymes in different cell types.

Step 1: Liberation of 5,8,11-Eicosatrienoic Acid and Formation of Leukotriene A3

The biosynthesis is initiated in a "donor" cell, typically a leukocyte such as a neutrophil. Upon stimulation by various agonists, phospholipase A2 enzymes release 5,8,11-eicosatrienoic acid from the cell membrane. This fatty acid is then metabolized by 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP). 5-LO catalyzes the conversion of 5,8,11-eicosatrienoic acid into the unstable epoxide intermediate, Leukotriene A3 (LTA3).

Step 2: Transcellular Transfer of Leukotriene A3

Due to its instability, LTA3 is rapidly either metabolized within the donor cell or released into the extracellular space. In the context of transcellular biosynthesis, LTA3 is taken up by a nearby "acceptor" cell. Acceptor cells, such as endothelial cells or platelets, may not express 5-LO but possess the downstream enzyme necessary for the next synthetic step.

Step 3: Conversion of Leukotriene A3 to this compound

Within the acceptor cell, the enzyme Leukotriene A4 hydrolase (LTA4H) converts LTA3 to LTB3. It is critical to note that LTA4 hydrolase is significantly less efficient at metabolizing LTA3 compared to its preferred substrate, LTA4. This results in a much lower production of LTB3 compared to LTB4 under similar conditions.

Quantitative Data on this compound Biosynthesis

The following tables summarize the key quantitative data related to the biosynthesis of LTB3, with a comparison to the more abundant LTB4.

| Parameter | Value | Reference |

| Precursor Fatty Acid | 5,8,11-Eicosatrienoic Acid | [1] |

| Key Enzymes | 5-Lipoxygenase (5-LO), Leukotriene A4 Hydrolase (LTA4H) | [1] |

| Cellular Sources of LTA3 | Neutrophils, Basophils | [1] |

| Acceptor Cells for LTA3 | Endothelial Cells, Platelets, Erythrocytes | [2][3] |

Table 1: Key Components in LTB3 Biosynthesis

| Precursor | Product | Relative Production | Notes | Reference |

| 5,8,11-Eicosatrienoic Acid | LTA3 | 6.2 ± 1.1 nmol | From 30 µM fatty acid incubated with rat basophilic leukemia cell homogenates. | [1] |

| Arachidonic Acid | LTA4 | 15.5 ± 1.9 nmol | From 30 µM fatty acid incubated with rat basophilic leukemia cell homogenates. | [1] |

| LTA3 | LTB3 | 0.15 ± 0.04 nmol | From 30 µM fatty acid incubated with rat basophilic leukemia cell homogenates. | [1] |

| LTA4 | LTB4 | 4.2 ± 0.4 nmol | From 30 µM fatty acid incubated with rat basophilic leukemia cell homogenates. | [1] |

Table 2: Comparative Production of 3-Series and 4-Series Leukotrienes

Experimental Protocols

Neutrophil-Endothelial Cell Co-culture for Transcellular Biosynthesis Studies

This protocol is designed to investigate the transcellular production of LTB3 from neutrophil-derived LTA3 by endothelial cells.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Human neutrophils

-

Endothelial cell growth medium

-

Hanks' Balanced Salt Solution (HBSS)

-

5,8,11-Eicosatrienoic acid

-

Calcium ionophore A23187

-

Phorbol 12-myristate 13-acetate (PMA)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture HUVECs to confluence in appropriate culture vessels. Isolate human neutrophils from fresh blood from healthy donors using standard methods.

-

Co-culture Setup: Wash HUVEC monolayers and neutrophil suspensions with HBSS. Add neutrophils to the HUVEC monolayers at a desired ratio (e.g., 5:1 neutrophils to endothelial cells).

-

Stimulation: Add 5,8,11-eicosatrienoic acid (e.g., 10 µM) to the co-culture. Stimulate the cells with a combination of calcium ionophore A23187 (e.g., 1 µM) and PMA (e.g., 20 nM) for a specified time (e.g., 30 minutes) at 37°C.

-

Sample Collection: Terminate the incubation by placing the culture plates on ice. Collect the supernatant for analysis.

-

Extraction: Acidify the supernatant and perform solid-phase extraction to isolate the lipid mediators.

-

Analysis: Analyze the extracted samples by LC-MS/MS for the quantification of LTB3.

LC-MS/MS Method for this compound Quantification

Instrumentation:

-

Ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

LTB3: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined by infusion of an LTB3 standard).

-

Internal Standard (e.g., LTB4-d4): Precursor ion (m/z) -> Product ion (m/z).

-

-

Data Analysis: Quantify LTB3 by comparing the peak area ratio of LTB3 to the internal standard against a standard curve.

Visualizations

Caption: Transcellular biosynthesis pathway of this compound.

Caption: Experimental workflow for studying LTB3 transcellular biosynthesis.

Caption: Comparative efficiency of LTA4 hydrolase on LTA4 versus LTA3.

References

Regulation of Leukotriene B3 Production in Neutrophils: A Technical Guide

Abstract

Leukotrienes are potent inflammatory mediators derived from the metabolism of polyunsaturated fatty acids. Leukotriene B3 (LTB3) is a dihydroxy fatty acid synthesized from eicosapentaenoic acid (EPA) by neutrophils. While structurally similar to the potent chemoattractant Leukotriene B4 (LTB4), which is derived from arachidonic acid (AA), LTB3 exhibits distinct biological activities and its production is subject to complex regulatory mechanisms. This technical guide provides an in-depth overview of the regulation of LTB3 production in neutrophils, focusing on the core biosynthetic pathway, upstream signaling cascades, and key regulatory checkpoints. It is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and lipid mediator biology. This guide includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate a comprehensive understanding of LTB3 metabolism and its therapeutic potential.

The this compound Biosynthetic Pathway

The synthesis of LTB3 in neutrophils is a multi-step enzymatic process initiated by the release of its precursor, eicosapentaenoic acid (EPA), from membrane phospholipids. This pathway involves the sequential action of several key enzymes that are tightly regulated.

1.1. Eicosapentaenoic Acid (EPA) Liberation

Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2α) is activated and translocates to the perinuclear and endoplasmic reticulum membranes.[1] There, it hydrolyzes membrane phospholipids to release EPA into the cytoplasm, making it available for the downstream enzymatic cascade.

1.2. The 5-Lipoxygenase (5-LOX) Pathway

The central enzyme in leukotriene biosynthesis is 5-lipoxygenase (5-LOX).[2] In resting neutrophils, 5-LOX resides in either the cytoplasm or the nucleoplasm.[3] Cellular activation triggers its translocation to the nuclear envelope.[3][4] 5-LOX catalyzes two critical steps: the oxygenation of EPA to form 5-hydroperoxyeicosatetraenoic acid (5-HpEPE) and its subsequent dehydration to the unstable epoxide intermediate, Leukotriene A3 (LTA3).[5] The activity of 5-LOX is dependent on the presence of 5-lipoxygenase-activating protein (FLAP), an integral membrane protein that facilitates the interaction between 5-LOX and its fatty acid substrate.[6]

1.3. Conversion to this compound

The final step in LTB3 synthesis is the enzymatic hydrolysis of LTA3 by Leukotriene A4 hydrolase (LTA4H).[7] This zinc-containing enzyme stereospecifically converts LTA3 into LTB3 (5S,12R-dihydroxy-6,8,10,14,17-eicosapentaenoic acid).[7][8]

// Nodes Membrane [label="Membrane Phospholipids\n(containing EPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; EPA [label="Eicosapentaenoic Acid (EPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HpEPE [label="5-HpEPE", fillcolor="#FBBC05", fontcolor="#202124"]; LTA3 [label="Leukotriene A3 (LTA3)", fillcolor="#FBBC05", fontcolor="#202124"]; LTB3 [label="this compound (LTB3)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Enzyme Nodes PLA2 [label="cPLA2α", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LOX [label="5-LOX / FLAP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTA4H [label="LTA4 Hydrolase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Membrane -> EPA [label="Stimulation"]; EPA -> HpEPE; HpEPE -> LTA3; LTA3 -> LTB3;

// Enzyme connections PLA2 -> Membrane [dir=none, style=dashed, arrowhead=none]; LOX -> HpEPE [dir=none, style=dashed, arrowhead=none]; LTA4H -> LTB3 [dir=none, style=dashed, arrowhead=none];

// Invisible nodes for layout subgraph { rank=same; Membrane; PLA2; } subgraph { rank=same; EPA; } subgraph { rank=same; HpEPE; LOX; } subgraph { rank=same; LTA3; } subgraph { rank=same; LTB3; LTA4H; } } caption: "Core Biosynthetic Pathway of LTB3 from EPA in Neutrophils."

Upstream Signaling and Regulation

The production of LTB3 is not a constitutive process but is instead tightly controlled by a complex network of upstream signaling pathways that are initiated by various extracellular stimuli.

2.1. Neutrophil Activation and Calcium Mobilization

A primary event in initiating LTB3 synthesis is the activation of neutrophils by stimuli such as the calcium ionophore A23187 or the chemotactic peptide N-formylmethionyl-leucyl-phenylalanine (fMLP).[9][10] These stimuli trigger a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[11][12] This calcium influx is a critical prerequisite for the activation and translocation of both cPLA2α and 5-LOX to their respective membrane locations, thereby initiating the biosynthetic cascade.[11][13] Some stimuli can activate 5-LOX through calcium-independent mechanisms, often involving p38 mitogen-activated protein kinase (MAPK).[4]

2.2. Role of Mitogen-Activated Protein Kinases (MAPKs)

MAPK signaling pathways, including the p38 and ERK1/2 pathways, play a crucial role in regulating leukotriene synthesis.[4][14][15] Upon neutrophil stimulation, these kinases can phosphorylate and activate 5-LOX and other enzymes in the pathway.[4] For instance, stress-induced 5-LOX activation in neutrophils can occur independently of calcium mobilization but is dependent on the p38 MAPK pathway.[4]

2.3. Subcellular Localization

The subcellular localization of 5-LOX is a key determinant of a neutrophil's capacity to synthesize leukotrienes.[3] The positioning of 5-LOX within the nucleus in resting cells significantly enhances the subsequent production of LTB4 upon activation.[3] This is because nuclear 5-LOX acts at the nuclear envelope, a distinct site from the cytoplasmic and perinuclear membranes where cytosolic 5-LOX is active.[3]

// Nodes Stimulus [label="Stimulus\n(e.g., fMLP, A23187)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="↑ [Ca2+]i", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; cPLA2 [label="cPLA2α\n(cytosol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cPLA2_mem [label="cPLA2α\n(membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX [label="5-LOX\n(cytosol/nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX_mem [label="5-LOX\n(nuclear envelope)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTB3_prod [label="LTB3 Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stimulus -> Receptor; Receptor -> PLC; Receptor -> MAPK; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; IP3 -> ER [label="acts on"]; ER -> Ca [label="releases"]; Ca -> cPLA2; Ca -> LOX; MAPK -> LOX [label="phosphorylates"]; cPLA2 -> cPLA2_mem [label="translocates"]; LOX -> LOX_mem [label="translocates"]; cPLA2_mem -> LTB3_prod [style=dashed]; LOX_mem -> LTB3_prod [style=dashed]; } caption: "Upstream Signaling Pathways Regulating LTB3 Production."

Quantitative Analysis of LTB3 Production

The production of LTB3 by neutrophils can be quantified in response to various stimuli and in the presence of inhibitors. The tables below summarize key quantitative data from the literature.

Table 1: Leukotriene Production by Human Neutrophils

| Fatty Acid (20 µM) | Leukotriene Produced | Amount (ng/10^7 cells/5 min) |

|---|---|---|

| Eicosapentaenoic Acid | LTB5 (LTB3) | 94 |

| Arachidonic Acid | LTB4 | 401 |

Data from a study where human neutrophils were stimulated with the calcium ionophore A23187 in the presence of exogenous fatty acids. Note: LTB5 is an isomer of LTB3 and is often measured concurrently.[16]

Table 2: Effect of Priming on Leukotriene Production

| Priming Agent | Stimulus | LTB4 and Metabolites (pM/10^6 PMN) |

|---|---|---|

| rhGM-CSF (2h) | C5a or fMLP | 4.36 ± 0.95 |

| None | GM-CSF, C5a, or fMLP alone | Not Detected |

Data showing that priming neutrophils with recombinant human granulocyte/macrophage colony-stimulating factor (rhGM-CSF) is necessary for subsequent leukotriene production upon stimulation with chemotactic factors.[17]

Key Experimental Protocols

The study of LTB3 production in neutrophils involves several key experimental procedures. Below are detailed methodologies for these protocols.

4.1. Protocol for Isolation of Human Neutrophils

-

Blood Collection: Draw venous blood from healthy adult donors into tubes containing an anticoagulant (e.g., heparin).

-

Density Gradient Centrifugation:

-

Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers containing plasma and mononuclear cells.

-

-

Erythrocyte Lysis:

-

Resuspend the granulocyte/erythrocyte pellet in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds to lyse the red blood cells.

-

Restore isotonicity by adding an equal volume of hypertonic solution (e.g., 1.6% NaCl).

-

Centrifuge at 200 x g for 10 minutes and discard the supernatant. Repeat the lysis step if necessary.

-

-

Washing and Resuspension:

-

Wash the resulting neutrophil pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+).

-

Centrifuge and resuspend the final neutrophil pellet in the desired experimental buffer.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

4.2. Protocol for Neutrophil Stimulation and Lipid Extraction

-

Cell Incubation: Pre-warm the isolated neutrophil suspension (typically 1-10 x 10^6 cells/mL) to 37°C.

-

Stimulation:

-

Add the desired stimulus (e.g., calcium ionophore A23187 to a final concentration of 5 µM).

-

If using exogenous fatty acids, they can be added shortly before or concurrently with the stimulus.

-

Incubate for a specified time (e.g., 5-15 minutes) at 37°C.

-

-

Termination of Reaction: Stop the reaction by adding ice-cold buffer and placing the tubes on ice.

-

Centrifugation: Pellet the cells by centrifugation at 4°C.

-

Lipid Extraction:

-

Collect the supernatant.

-

Acidify the supernatant to pH ~3.5 with a weak acid (e.g., formic acid).

-

Perform solid-phase extraction (SPE) using a C18 column.

-

Condition the column with methanol followed by water.

-

Load the acidified supernatant.

-

Wash the column with water to remove salts.

-

Elute the lipids with methanol or another suitable organic solvent.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

4.3. Protocol for Quantification by LC-MS/MS

-

Sample Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water).

-

Chromatographic Separation:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometry Detection:

-

Interface the HPLC system with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification. This involves selecting the precursor ion for LTB3 (m/z 335.2) and monitoring for specific product ions (e.g., m/z 195.1) after collision-induced dissociation.

-

-

Quantification:

-

Generate a standard curve using synthetic LTB3 of known concentrations.

-

Quantify the amount of LTB3 in the samples by comparing their peak areas to the standard curve.

-

Use an internal standard (e.g., deuterated LTB4) to correct for extraction efficiency and instrument variability.

-

// Nodes Blood [label="Whole Blood\nCollection", fillcolor="#F1F3F4", fontcolor="#202124"]; Isolation [label="Neutrophil\nIsolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Cell Stimulation", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="LC-MS/MS\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Blood -> Isolation; Isolation -> Stimulation; Stimulation -> Extraction; Extraction -> Analysis; Analysis -> Data; } caption: "General Experimental Workflow for LTB3 Analysis."

Conclusion

The regulation of LTB3 production in neutrophils is a multifaceted process involving the coordinated action of specific enzymes and intricate signaling networks. Key regulatory points include the mobilization of intracellular calcium, the activation of MAPK pathways, and the subcellular localization of 5-LOX. Understanding these mechanisms is crucial for elucidating the role of LTB3 in inflammatory processes. While LTB3 is generally considered less potent than LTB4, its unique biological profile and its regulation present potential targets for the development of novel anti-inflammatory therapeutics. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the nuanced role of this omega-3-derived lipid mediator.

References

- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. Nuclear localization of 5-lipoxygenase as a determinant of leukotriene B4 synthetic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of 5-lipoxygenase by cell stress is calcium independent in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosciencepharma.com [biosciencepharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Capturing LTA4 hydrolase in action: Insights to the chemistry and dynamics of chemotactic LTB4 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the activation of human neutrophil 5-lipoxygenase induced by natural agonists and Ca2+ ionophore A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The metabolism of arachidonic and eicosapentaenoic acids in human neutrophils stimulated by A23187 and FMLP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological control of neutrophil-mediated inflammation: Strategies targeting calcium handling by activated polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the human neutrophil by calcium-mobilizing ligands. II. Correlation of calcium, diacyl glycerol, and phosphatidic acid generation with superoxide anion generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neutrophil signaling pathways activated by bacterial DNA stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inflammatory signaling pathways in neutrophils: implications for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of eicosapentaenoic acid on leukotriene B production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leukotriene production in human neutrophils primed by recombinant human granulocyte/macrophage colony-stimulating factor and stimulated with the complement component C5A and FMLP as second signals - PubMed [pubmed.ncbi.nlm.nih.gov]

Leukotriene B3 Signaling in Leukocytes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B3 (LTB3) is an inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway metabolism of eicosapentaenoic acid (EPA). As a member of the dihydroxy leukotriene family, LTB3 plays a significant role in modulating leukocyte function and orchestrating inflammatory responses. While its close structural analog, Leukotriene B4 (LTB4), has been extensively studied, LTB3 exhibits a distinct yet overlapping profile of biological activities, making it a molecule of interest in the study of inflammation and for the development of novel therapeutics. This guide provides a comprehensive overview of the LTB3 signaling pathways in leukocytes, detailing its receptors, downstream signaling cascades, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of this compound and B4 Activity

Quantitative data on the biological activity and receptor binding of LTB3 are crucial for understanding its physiological role and for designing pharmacological interventions. While specific binding affinity constants for LTB3 are not as extensively reported as for LTB4, comparative studies provide valuable insights.

| Ligand | Receptor/Assay | Parameter | Value | Species/Cell Type | Reference |

| LTB3 | LTB4 Receptors | Ki (Displacement of [3H]LTB4) | Equipotent to LTB4 | Rat and Human Leukocyte Membranes | [1] |

| LTB4 | BLT1 | Kd | ~0.15 - 2.5 nM | Human Leukocytes/Transfected Cells | [1][2] |

| LTB4 | BLT2 | Kd | ~10 - 23 nM | Transfected Cells | [2] |

| LTB3 | Chemotaxis | Potency vs. LTB4 | 5-fold less potent | Human Neutrophils | [3] |

| LTB4 | Chemotaxis | EC50 | Not specified | Human Neutrophils | [3] |

| LTB3 | Lysozyme Release | Potency vs. LTB4 | Virtually identical | Human Neutrophils | [3] |

| LTB4 | Lysozyme Release | EC50 | Not specified | Human Neutrophils | [3] |

| LTB3 | Complement Receptor (CR1/CR3) Enhancement | Potency vs. LTB4 | Virtually identical | Human Neutrophils | [3] |

| LTB4 | Complement Receptor (CR1/CR3) Enhancement | EC50 | Not specified | Human Neutrophils | [3] |

LTB3 Signaling Pathways

LTB3 exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs) on the surface of leukocytes. The primary receptors for LTB3 are the same as those for LTB4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[4][5][6]

BLT1 Receptor Signaling

The BLT1 receptor is predominantly expressed on leukocytes, including neutrophils, monocytes, and macrophages, and is considered the primary mediator of the potent pro-inflammatory actions of dihydroxy leukotrienes.[2][5] Upon binding of LTB3, the BLT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family.[7] This initiates a cascade of downstream signaling events:

-

G Protein Activation: The activated Gi protein dissociates into its Gαi and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Phospholipase C (PLC) Activation: The Gβγ subunit activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This is followed by an influx of extracellular calcium.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

-

MAPK Pathway Activation: Downstream of G protein activation and PKC, the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK, are activated.[7]

These signaling events culminate in various cellular responses, including chemotaxis, degranulation (e.g., lysozyme release), superoxide production, and the expression of pro-inflammatory genes.[8]

BLT2 Receptor Signaling

The BLT2 receptor is more ubiquitously expressed than BLT1 and functions as a low-affinity receptor for LTB3.[2][5] While it can be activated by LTB3, other lipid mediators, such as 12(S)-HETE, can also act as ligands.[2] The signaling pathway initiated by LTB3 binding to BLT2 is less well-defined than that of BLT1 but is also known to be G protein-dependent and can lead to calcium mobilization and chemotaxis.[7]

Experimental Protocols

The characterization of LTB3 signaling pathways relies on a variety of in vitro assays using primary leukocytes or cell lines expressing the BLT receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of LTB3 for its receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]LTB4).[1][9]

Methodology:

-

Membrane Preparation: Isolate plasma membranes from a high-density suspension of leukocytes (e.g., human neutrophils) or from cells recombinantly expressing BLT1 or BLT2.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [3H]LTB4 and varying concentrations of unlabeled LTB3 (or LTB4 as a positive control) in a suitable binding buffer.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of [3H]LTB4 against the concentration of the competing ligand. Non-linear regression analysis is used to calculate the IC50 value, which can be converted to the inhibition constant (Ki).

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by LTB3.[10][11]

Methodology:

-

Cell Loading: Load isolated leukocytes with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, after which intracellular esterases cleave the ester, trapping the dye inside the cell.[10]

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or fluorescence microscope with dual-wavelength excitation (e.g., 340 nm and 380 nm for Fura-2).[10][12]

-

Stimulation: Add LTB3 to the cells and record the change in fluorescence intensity over time.

-

Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Chemotaxis Assay

This assay quantifies the directed migration of leukocytes in response to a chemoattractant gradient of LTB3. The Boyden chamber assay is a classical method for this purpose.[13][14][15]

Methodology:

-

Chamber Setup: Use a two-compartment Boyden chamber separated by a microporous membrane (typically 3-5 µm pore size for neutrophils).[13][16]

-

Chemoattractant Gradient: Place a solution containing LTB3 in the lower compartment of the chamber.

-

Cell Seeding: Add a suspension of isolated leukocytes to the upper compartment.

-

Incubation: Incubate the chamber at 37°C to allow the cells to migrate through the membrane towards the chemoattractant.

-

Quantification: After incubation, remove the membrane, fix and stain the cells that have migrated to the underside of the membrane, and count them using a microscope.

Lysozyme Release Assay

This assay measures the degranulation of neutrophils by quantifying the amount of lysozyme released into the supernatant upon stimulation with LTB3.[3]

Methodology:

-

Cell Preparation: Isolate neutrophils and resuspend them in a suitable buffer.

-

Stimulation: Incubate the neutrophils with various concentrations of LTB3.

-

Separation: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Lysozyme Activity Measurement: Determine the lysozyme activity in the supernatant using a turbidimetric assay. This involves measuring the rate of lysis of a suspension of Micrococcus lysodeikticus bacteria, which is proportional to the lysozyme concentration.[17][18] The decrease in absorbance at 450 nm is monitored over time.[17]

-

Data Analysis: Calculate the amount of lysozyme released relative to a total lysis control.

Conclusion

This compound is a potent inflammatory mediator that signals through the BLT1 and BLT2 receptors on leukocytes, activating intracellular pathways that are critical for inflammatory responses. Its signaling cascade, largely mirroring that of LTB4, involves G protein activation, generation of second messengers, and mobilization of intracellular calcium, leading to key leukocyte functions such as chemotaxis and degranulation. The experimental protocols detailed in this guide provide a framework for the further investigation of LTB3 signaling and the development of targeted anti-inflammatory therapies. A deeper understanding of the nuances of LTB3 signaling will be invaluable for researchers and drug developers in the fields of immunology and pharmacology.

References

- 1. This compound, leukotriene B4 and leukotriene B5; binding to leukotriene B4 receptors on rat and human leukocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound: comparison of its biological activities with leukotriene B4 and leukotriene B5 in complement receptor enhancement, lysozyme release and chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]

- 15. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 17. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]

- 18. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Identification and Characterization of Leukotriene B3 Receptor Interactions

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the current understanding of Leukotriene B3 (LTB3) interactions with its putative receptors. As evidence suggests LTB3 acts through the established Leukotriene B4 (LTB4) receptors, this document focuses on the characterization of LTB3's activity at the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.

Introduction

This compound (LTB3) is an eicosanoid, a lipid signaling molecule derived from the oxygenation of fatty acids. Like other leukotrienes, it is involved in inflammatory responses. While a unique receptor for LTB3 has not been identified, research indicates that its biological effects are mediated through the receptors for the structurally similar and potent pro-inflammatory mediator, Leukotriene B4 (LTB4).[1][2] This guide provides a comprehensive overview of the methods used to identify and characterize the interaction of LTB3 with the LTB4 receptors, BLT1 and BLT2.

Leukotriene Biosynthesis and Receptor Activation

Leukotrienes are synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO). The pathway leads to the production of various leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). LTB3 is synthesized via a similar pathway from eicosapentaenoic acid (EPA). LTB4 is a potent chemoattractant for neutrophils and other leukocytes, mediating its effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3] It is through these receptors that LTB3 is believed to exert its pro-inflammatory effects.

Quantitative Data on Leukotriene Receptor Interactions

The following tables summarize the known quantitative data regarding the interaction of various leukotrienes with the BLT1 and BLT2 receptors. It is important to note that direct, high-affinity binding data for LTB3 is not as extensively published as for LTB4.

Table 1: Binding Affinities (Ki) of Leukotrienes for BLT1 and BLT2 Receptors

| Ligand | Receptor | Binding Affinity (Ki) [nM] | Reference |

| LTB4 | BLT1 | 0.2 - 1.5 | [2][4] |

| LTB4 | BLT2 | ~23 | [4] |

| LTB3 | BLT1 | Similar to LTB4 (inferred) | [5][6] (from older literature) |

| LTB3 | BLT2 | Lower affinity than LTB4 (inferred) | [7] |

| 12(S)-HETE | BLT2 | ~2.5 | [8] |

Table 2: Functional Potency (EC50) of Leukotrienes in Cellular Assays

| Ligand | Assay | Cell Type | Potency (EC50) [nM] | Reference |

| LTB4 | Chemotaxis | Neutrophils | 0.1 - 10 | [9] |

| LTB3 | Chemotaxis | Neutrophils | 5-fold less potent than LTB4 | [6] |

| LTB4 | Calcium Mobilization | PMBCs | ~10 | [10] |

| LTB3 | Calcium Mobilization | (Not specified) | Similar to LTB4 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of LTB3's interaction with leukotriene receptors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of LTB3 for BLT1 and BLT2 receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]LTB4).

Objective: To determine the inhibitory constant (Ki) of LTB3 for BLT1 and BLT2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human BLT1 or BLT2 receptors.

-

[3H]LTB4 (radioligand).

-

Unlabeled LTB3, LTB4 (for standard curve), and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and prepare membrane fractions by differential centrifugation.[11]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]LTB4 (typically at or below its Kd for the receptor), and varying concentrations of unlabeled LTB3.[6][12]

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]LTB4 against the concentration of LTB3. Calculate the IC50 value (the concentration of LTB3 that inhibits 50% of the specific binding of [3H]LTB4) and then determine the Ki value using the Cheng-Prusoff equation.[13]

Calcium Mobilization Assay

This functional assay measures the ability of LTB3 to activate BLT1 and BLT2, which are Gq-coupled receptors that trigger an increase in intracellular calcium upon activation.[10][14]

Objective: To determine the potency (EC50) of LTB3 in inducing calcium mobilization via BLT1 and BLT2.

Materials:

-

Cells expressing BLT1 or BLT2 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

LTB3, LTB4 (positive control).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using the fluorescence plate reader.

-

Ligand Addition: Automatically inject varying concentrations of LTB3 into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of LTB3 to generate a dose-response curve and calculate the EC50 value.[5]

Neutrophil Chemotaxis Assay

This assay assesses the ability of LTB3 to induce the directed migration of neutrophils, a key biological function mediated by LTB4 receptors.[15]

Objective: To determine the chemotactic potency of LTB3 for human neutrophils.

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a 3-5 µm pore size).

-

Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA).

-

LTB3, LTB4 (positive control), fMLP (another chemoattractant control).

-

Staining solution for cell visualization (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.[16]

-

Assay Setup: Place the chemotaxis chamber inserts into a 24-well plate. Add different concentrations of LTB3 to the lower chamber.

-

Cell Addition: Add a suspension of neutrophils to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a set period (e.g., 60-90 minutes) to allow for cell migration.

-

Cell Staining and Counting: Remove the inserts, and stain the membrane to visualize the migrated cells on the underside. Count the number of migrated cells in several high-power fields using a microscope.

-

Data Analysis: Plot the number of migrated cells against the concentration of LTB3 to determine the chemotactic response.

Signaling Pathways

Upon ligand binding, BLT1 and BLT2 couple to G proteins, primarily of the Gi and Gq families, to initiate downstream signaling cascades.[17][18] These pathways ultimately lead to cellular responses such as calcium mobilization, chemotaxis, and degranulation.

Conclusion

The identification and characterization of LTB3's interactions with its receptors are pivotal for understanding its role in inflammation and for the development of novel therapeutics. Although a specific LTB3 receptor has not been identified, the existing evidence strongly suggests that its biological activities are mediated through the LTB4 receptors, BLT1 and BLT2. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the nuanced pharmacology of LTB3 and its potential as a drug target. Future research should focus on obtaining more precise quantitative data on LTB3's binding and functional potencies at both BLT1 and BLT2 to fully elucidate its physiological and pathological roles.

References

- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 8. 7tmantibodies.com [7tmantibodies.com]

- 9. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. criver.com [criver.com]

- 16. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

The Role of Leukotriene B3 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes are potent lipid mediators derived from the 5-lipoxygenase pathway, playing critical roles in the initiation and regulation of inflammatory responses. While Leukotriene B4 (LTB4), derived from arachidonic acid, is a well-characterized and potent chemoattractant for leukocytes, its structural analog, Leukotriene B3 (LTB3), synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA), also possesses significant, albeit nuanced, biological functions. This technical guide provides an in-depth exploration of the biological roles of LTB3 in innate immunity, focusing on its biosynthesis, signaling mechanisms, and effects on key innate immune cells such as neutrophils. We present a comparative analysis of LTB3 and LTB4, detailed experimental protocols for its study, and visual pathways to elucidate its mechanism of action.

Introduction to Leukotrienes and Innate Immunity

The innate immune system constitutes the first line of defense against pathogens and tissue injury, relying on the rapid detection of danger signals and the recruitment of effector cells to the site of inflammation.[1] This response is orchestrated by a host of soluble mediators, among which the eicosanoids are paramount. Leukotrienes, a major family of eicosanoids, are synthesized predominantly by leukocytes and are central to acute and chronic inflammatory diseases.[2][3] They are broadly classified into two groups: the dihydroxy fatty acid Leukotriene B4 (and its analogs LTB3 and LTB5) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[3]

LTB4 is renowned for its potent pro-inflammatory and chemoattractant properties, recruiting and activating neutrophils, macrophages, and other leukocytes.[4][5] LTB3, derived from EPA, shares this pro-inflammatory potential, acting through the same receptors as LTB4 to modulate innate immune cell function, though with distinct potency.[6] Understanding the specific functions of LTB3 is crucial for developing targeted anti-inflammatory therapies and for appreciating the immunomodulatory effects of omega-3 fatty acid-rich diets.

Biosynthesis of this compound

Leukotrienes are not stored pre-formed within cells but are rapidly synthesized in response to inflammatory stimuli.[7] The biosynthesis of LTB3 is analogous to that of LTB4, utilizing the same enzymatic cascade but beginning with a different polyunsaturated fatty acid substrate.

-

Substrate Release : Upon cellular activation (e.g., by pathogens or other inflammatory mediators), cytosolic phospholipase A2 (cPLA₂) is activated and translocates to the cell membrane, where it liberates eicosapentaenoic acid (EPA; 20:5n-3) from membrane phospholipids.[6]

-

5-Lipoxygenase (5-LOX) Activation : The key enzyme, 5-lipoxygenase (5-LOX), translocates from the cytosol to the nuclear envelope. Here, it associates with the 5-lipoxygenase-activating protein (FLAP), which presents the EPA substrate to the enzyme.[6][8]

-

Formation of LTA3 : 5-LOX catalyzes the insertion of molecular oxygen into EPA to form 5-hydroperoxyeicosapentaenoic acid (5-HPETE), which is then rapidly converted into the unstable epoxide intermediate, Leukotriene A3 (LTA3).

-

Conversion to LTB3 : The final step is the enzymatic hydrolysis of LTA3 by the cytosolic enzyme Leukotriene A4 hydrolase (LTA4H), which adds a water molecule to form this compound (5S,12R-dihydroxy-6,8,10,14,17-eicosapentaenoic acid).[9]

This pathway directly competes with the synthesis of LTB4 from arachidonic acid (AA), as both fatty acids are substrates for the same enzymes.[10]

Signaling Pathways of LTB3 in Innate Immunity

LTB3 exerts its biological effects by binding to and activating specific cell surface G protein-coupled receptors (GPCRs), the same receptors utilized by LTB4.[6]

-

BLT1 Receptor : A high-affinity receptor for LTB4 (Kd ~0.1-2 nM), predominantly expressed on leukocytes, including neutrophils, macrophages, and effector T cells. It is the primary receptor mediating the potent chemoattractant and pro-inflammatory actions of LTB ligands.

-

BLT2 Receptor : A low-affinity receptor for LTB4 (Kd ~20 nM) with a broader expression pattern. It can also bind other eicosanoids.

Upon binding of LTB3 to the BLT1 receptor on an innate immune cell like a neutrophil, a signaling cascade is initiated:

-

G Protein Activation : Ligand binding induces a conformational change in the BLT1 receptor, leading to the activation of an associated heterotrimeric G protein, primarily of the Gαi family. The Gαi subunit dissociates from the βγ subunits.

-

Downstream Effectors : Both the Gαi and Gβγ subunits activate downstream signaling molecules.

-

Phospholipase C (PLC) activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a rapid and transient increase in cytosolic Ca²⁺ levels. This calcium influx is a critical second messenger for many neutrophil functions.

-

PI3K/Akt and MAPK Pathways : The Gβγ subunits can activate Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, p38), which are crucial for cell survival, migration, and gene expression.

-

-

Cellular Response : The culmination of these signaling events leads to the characteristic innate immune responses, including chemotaxis, degranulation (e.g., lysozyme release), and production of reactive oxygen species (ROS).

Biological Functions and Quantitative Comparison

The primary role of LTB3 in innate immunity is centered on the modulation of neutrophil function. Direct comparative studies have shown that LTB3 is a potent pro-inflammatory mediator, with activities that are in some cases comparable to, and in others slightly less potent than, LTB4.